Fenoprofen

Descripción general

Descripción

Fenoprofeno es un fármaco antiinflamatorio no esteroideo (AINE) que se utiliza comúnmente para aliviar el dolor y la inflamación asociados con afecciones como la artritis reumatoide, la osteoartritis y el dolor leve a moderado. Se vende bajo la marca Nalfon, entre otras. El fenoprofeno funciona inhibiendo la síntesis de prostaglandinas, que son compuestos involucrados en la respuesta inflamatoria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Fenoprofeno se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de 3-fenoxibenzaldehído con ácido malónico en presencia de una base para formar ácido 3-fenoxifenilacético. Este intermedio luego se somete a una reacción de acilación de Friedel-Crafts con cloruro de acetilo para producir fenoprofeno .

Métodos de producción industrial

En entornos industriales, el fenoprofeno se produce típicamente a través de una ruta sintética similar, pero a mayor escala. El proceso implica el uso de reactores de alta eficiencia y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas de purificación avanzadas, como la recristalización y la cromatografía, también es común para lograr la calidad deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

Fenoprofeno experimenta diversas reacciones químicas, que incluyen:

Oxidación: Fenoprofeno se puede oxidar para formar su derivado de ácido carboxílico correspondiente.

Reducción: La reducción de fenoprofeno puede producir su derivado de alcohol correspondiente.

Sustitución: Fenoprofeno puede sufrir reacciones de sustitución, particularmente en el grupo fenoxi.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos o nucleófilos en condiciones ácidas o básicas.

Principales productos formados

Oxidación: Ácido 3-fenoxibenzoico

Reducción: Alcohol 3-fenoxibencílico

Sustitución: Varios derivados fenoxi sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Fenoprofeno tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de síntesis y reactividad de AINE.

Biología: Investigado por sus efectos en los procesos celulares y las vías de inflamación.

Medicina: Estudiado por sus efectos terapéuticos en el tratamiento de afecciones inflamatorias y el manejo del dolor.

Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos

Mecanismo De Acción

Fenoprofeno ejerce sus efectos inhibiendo la enzima ciclooxigenasa (COX), que participa en la síntesis de prostaglandinas. Al bloquear la actividad de COX, el fenoprofeno reduce la producción de prostaglandinas, lo que lleva a una disminución de la inflamación, el dolor y la fiebre. Los principales objetivos moleculares del fenoprofeno son las enzimas COX-1 y COX-2 .

Comparación Con Compuestos Similares

Compuestos similares

- Ibuprofeno

- Naproxeno

- Ketoprofeno

- Flurbiprofeno

- Fenbufeno

Comparación

Fenoprofeno es similar a otros AINE como el ibuprofeno y el naproxeno en términos de sus propiedades antiinflamatorias y analgésicas. Fenoprofeno tiene una vida media más corta y requiere una dosificación más frecuente en comparación con algunos de sus homólogos. Además, el fenoprofeno se ha asociado con una mayor incidencia de dolores de cabeza en algunos pacientes .

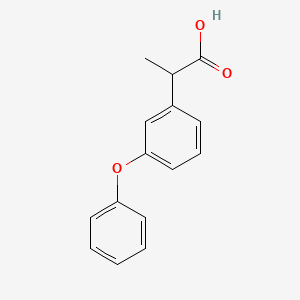

La característica estructural única del fenoprofeno es la presencia de un grupo fenoxi, que lo distingue de otros AINE y contribuye a su perfil farmacológico específico .

Actividad Biológica

Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that has gained attention for its analgesic, anti-inflammatory, and antipyretic properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and potential therapeutic applications.

This compound primarily functions by inhibiting the synthesis of prostaglandins through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces inflammation and alleviates pain associated with various conditions such as rheumatoid arthritis and osteoarthritis. The drug's ability to modulate prostaglandin levels contributes significantly to its anti-inflammatory effects .

Key Mechanisms:

- COX Inhibition : this compound inhibits both COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins.

- Melanocortin Receptor Modulation : Recent studies indicate that this compound acts as a positive allosteric modulator of melanocortin 3 (MC3) receptors, enhancing signaling pathways that may contribute to its anti-inflammatory effects .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for postoperative pain management and chronic inflammatory conditions. A systematic review assessed the efficacy of single-dose this compound for acute postoperative pain, revealing significant pain relief compared to placebo.

Clinical Study Findings:

- Postoperative Pain Relief : A study involving 696 participants showed that a single dose of 200 mg this compound resulted in at least 50% pain relief in 57% of patients compared to 14% in the placebo group. The number needed to treat (NNT) was calculated at 2.3, indicating a favorable efficacy profile .

- Rheumatoid Arthritis : In patients with rheumatoid arthritis, this compound demonstrated improvements in pain relief, grip strength, and reductions in joint swelling and stiffness .

Case Report on Overdose

A notable case involved a 17-year-old girl who ingested a large quantity (24 to 36 g) of this compound as a suicidal gesture. She presented with severe symptoms including coma and metabolic acidosis. This case highlights the potential risks associated with this compound overdose and underscores the importance of monitoring therapeutic dosages .

Comparative Efficacy

In comparative studies against other NSAIDs, this compound has shown similar efficacy to drugs like aspirin and ibuprofen while presenting a different side effect profile. For instance, gastrointestinal reactions were reported less frequently with this compound compared to aspirin .

| Drug | Efficacy | Common Side Effects |

|---|---|---|

| This compound | Comparable to aspirin | Mild GI reactions |

| Ibuprofen | Effective | GI discomfort |

| Aspirin | Effective | Higher incidence of ulcers |

Research Findings

Recent research has explored modifications of this compound aimed at enhancing its therapeutic potential. For example, carborane analogues of this compound have been developed, exhibiting improved antitumor activity while maintaining COX inhibition properties . These findings suggest potential applications beyond traditional anti-inflammatory uses.

Q & A

Q. Basic: What experimental methodologies are recommended for characterizing fenoprofen’s physicochemical stability under varying hydration conditions?

Answer:

- Methodology : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to study dehydration/rehydration behavior. Powder X-ray diffractometry (PXRD) identifies crystalline phase transitions during hydration. For example, this compound calcium dihydrate loses water in two stages (50–80°C), with distinct activation energies (309 kJ/mol at 50–60°C; 123 kJ/mol at 60–80°C) due to structural differences in water-binding environments .

- Critical Considerations : Monitor solution-mediated rehydration of anhydrous forms to avoid misinterpretation of crystallinity changes.

Q. Advanced: How can adsorption isotherm models resolve contradictions in chromatographic retention mechanisms for this compound under overloaded conditions?

Answer:

- Methodology : Conduct frontal analysis and overloaded elution studies using non-porous pillar array columns (NPACs). This compound exhibits concave-downward isotherms best modeled by the Langmuir-Freundlich equation, indicating adsorbate-adsorbent dominance. Contrast with anti-Langmuir behavior in structurally similar NSAIDs (e.g., naproxen), where adsorbate-adsorbate interactions prevail .

- Data Contradiction Analysis : Tailoring models to stationary phase chemistry (e.g., hydrophobic vs. ionic surfaces) resolves discrepancies in peak fronting/tailing. Validate via plate height calculations and method-of-moments comparisons .

Q. Basic: What strategies enhance this compound’s aqueous solubility for in vitro biomolecular interaction studies?

Answer:

- Methodology : Use hydroxypropyl-β-cyclodextrin (HPβCD) as a solubilizing agent. Turbidimetry optimizes HPβCD concentration (0.3 mmol/L achieves 100% solubility via inclusion complexation). Ensure electrochemical inertness of HPβCD to avoid interference in voltammetric assays .

- Validation : Confirm complex stability via phase-solubility diagrams and cyclic voltammetry (CV) under physiological pH (7.4) .

Q. Advanced: How do electrochemical techniques quantify this compound’s binding affinity with serum albumin, and what contradictions arise in interpreting voltammetric data?

Answer:

- Methodology : Affinity voltammetry with in-situ mercury film sensors measures this compound-bovine serum albumin (BSA) interactions. Calculate binding constants using nonlinear regression, x/y-reciprocal, and double-reciprocal plots. This compound-BSA forms a 1:1 electro-inactive complex, reducing free drug concentration and peak current .

- Contradictions : Competitive adsorption vs. complex formation debates are resolved via formal potential (E°) analysis. Minimal E° shifts confirm hydrophobic/weak interactions (e.g., Van der Waals) over electrostatic forces, despite BSA’s negative charge at pH 7.4 .

Q. Basic: What pharmacopeial standards and validation parameters are critical for chromatographic purity assessment of this compound?

Answer:

- Methodology : Follow USP monographs using reverse-phase HPLC (5-µm L7 column, 272-nm detection). Validate methods per ICH guidelines: resolution (R ≥ 9.0 between this compound and 3-phenoxybenzoic acid), tailing factor (≤2.0), and precision (%RSD ≤2.0) .

- Critical Parameters : Use USP this compound Calcium RS for system suitability and impurity quantification (10,000×(C/W)×(ri/rS) formula) .

Q. Advanced: How can researchers address discrepancies in kinetic models during this compound degradation studies?

Answer:

- Methodology : Apply Arrhenius and non-Arrhenius (e.g., Vyazovkin) models to thermal degradation data. Nonlinear Arrhenius plots in dehydration studies suggest multi-step mechanisms; use single-crystal XRD to correlate activation energy shifts with structural water environments .

- Contradiction Resolution : Distinguish between diffusion-controlled (high E°) and surface reaction-dominated (low E°) steps via PXRD phase analysis .

Q. Basic: What are the best practices for ensuring reproducibility in this compound-protein binding assays?

Answer:

- Methodology : Standardize BSA concentration (≤10% electrode coverage) and accumulation times (≤60 sec) to minimize competitive adsorption artifacts. Use molar ratio plots (fixed BSA, variable this compound) to confirm 1:1 stoichiometry .

- Reproducibility Tips : Pre-equilibrate solutions at physiological pH (7.4) and validate sensor performance with control analytes (e.g., gemfibrozil) .

Q. Advanced: How do molecular dynamics (MD) simulations complement experimental data in elucidating this compound’s supramolecular interactions?

Answer:

- Methodology : Pair MD with experimental binding constants (from voltammetry) to model hydrophobic/van der Waals forces in this compound-BSA complexes. Cross-validate with NMR or ITC data to resolve discrepancies in binding site predictions .

- Data Integration : Use crystallographic data (e.g., calcium coordination geometry) to refine force field parameters .

Q. Table 1: Key this compound Research Parameters

Propiedades

IUPAC Name |

2-(3-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJGLLICXDHJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023045 | |

| Record name | Fenoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fenoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

168-171 °C @ 0.11 MM HG | |

| Record name | FENOPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slight (calcium salt), 8.11e-02 g/L | |

| Record name | Fenoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Fenoprofen's exact mode of action is unknown, but it is thought that prostaglandin synthetase inhibition is involved. Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles., LIKE ASPIRIN, FENOPROFEN INHIBITS PROSTAGLANDIN SYNTHETASE, BUT SIGNIFICANCE OF THIS ACTION IN RELATION TO CLINICAL EFFECTS PRODUCED IS NOT KNOWN. | |

| Record name | Fenoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENOPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

VISCOUS OIL | |

CAS No. |

29679-58-1, 31879-05-7, 34597-40-5 | |

| Record name | Fenoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29679-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029679581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fenoprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-phenoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fenoprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA33EAC7KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENOPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-171 | |

| Record name | Fenoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.